An In-Depth Technical Guide to 2-(6-Nitroimidazo[1,2-a]pyridin-2-yl)acetic acid: Synthesis, Properties, and Biological Potential
An In-Depth Technical Guide to 2-(6-Nitroimidazo[1,2-a]pyridin-2-yl)acetic acid: Synthesis, Properties, and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental properties of 2-(6-Nitroimidazo[1,2-a]pyridin-2-yl)acetic acid, a heterocyclic compound belonging to the versatile imidazo[1,2-a]pyridine class. This family of molecules has garnered significant attention in medicinal chemistry due to its wide spectrum of biological activities.[1][2][3] This document will delve into the synthesis, physicochemical characteristics, and known biological activities of this specific nitro-substituted derivative, offering insights for its potential application in drug discovery and development.
Core Molecular Structure and Physicochemical Properties
2-(6-Nitroimidazo[1,2-a]pyridin-2-yl)acetic acid is characterized by a fused bicyclic system consisting of an imidazole ring fused to a pyridine ring, with a nitro group at the 6-position of the pyridine ring and an acetic acid moiety at the 2-position of the imidazole ring.
Table 1: Physicochemical Properties of 2-(6-Nitroimidazo[1,2-a]pyridin-2-yl)acetic acid
| Property | Value | Source |
| CAS Number | 59128-18-6 | [4] |
| Molecular Formula | C₉H₇N₃O₄ | [4] |
| Molecular Weight | 221.17 g/mol | [4] |
| SMILES | C1=CC2=NC(=CN2C=C1[O-])CC(=O)O | [4] |
| Purity | ≥98% (Commercially available) | [4] |
Synthesis Pathway and Methodologies
The synthesis of 2-(6-Nitroimidazo[1,2-a]pyridin-2-yl)acetic acid can be logically deduced from established methods for the preparation of the imidazo[1,2-a]pyridine scaffold.[3][5][6][7] The most common and direct route involves the condensation of a substituted 2-aminopyridine with an α-halocarbonyl compound, a reaction first described by Tschitschibabin.[2]
A plausible synthetic route for 2-(6-Nitroimidazo[1,2-a]pyridin-2-yl)acetic acid would involve a two-step process:
-
Formation of the Ethyl Ester Intermediate: Reaction of 5-nitro-2-aminopyridine with ethyl bromopyruvate. This reaction typically proceeds by heating the reactants in a suitable solvent like ethanol.[8]
-
Hydrolysis to the Carboxylic Acid: Subsequent hydrolysis of the resulting ethyl 2-(6-nitroimidazo[1,2-a]pyridin-2-yl)acetate using a base such as sodium hydroxide, followed by acidification to yield the final carboxylic acid product.[8]
Figure 1: Plausible synthetic pathway for 2-(6-Nitroimidazo[1,2-a]pyridin-2-yl)acetic acid.
Experimental Protocol: Synthesis of the Imidazo[1,2-a]pyridine Core (General Procedure)
The following is a general protocol for the synthesis of the imidazo[1,2-a]pyridine-2-carboxylate ester, which is the precursor to the target acetic acid derivative. This protocol is adapted from a similar synthesis.[8]
Materials:
-
Substituted 2-aminopyridine (e.g., 5-nitro-2-aminopyridine)
-
Ethyl bromopyruvate
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Acetone
Step 1: Synthesis of Ethyl 2-(6-nitroimidazo[1,2-a]pyridin-2-yl)acetate
-
To a solution of 5-nitro-2-aminopyridine (1 equivalent) in ethanol, add ethyl bromopyruvate (1.25 equivalents).
-
Heat the reaction mixture to 80°C and stir for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the solution under reduced pressure to obtain a crude solid.
-
Triturate the solid with acetone to afford the crude ethyl ester product, which can be used in the next step with or without further purification.
Step 2: Hydrolysis to 2-(6-Nitroimidazo[1,2-a]pyridin-2-yl)acetic acid
-
To a solution of the crude ethyl ester from Step 1 in ethanol, add a 1 N aqueous solution of sodium hydroxide.
-
Heat the mixture to 80°C and stir for 3 hours.
-
After cooling, remove the ethanol under reduced pressure.
-
Adjust the pH of the remaining aqueous solution to 5 with 1 N hydrochloric acid, which should precipitate the carboxylic acid product.
-
Collect the solid by filtration, wash with water, and dry to obtain 2-(6-nitroimidazo[1,2-a]pyridin-2-yl)acetic acid.
Biological Activity and Therapeutic Potential
The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, known for a wide array of biological activities including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[2][6]
Anticancer Activity
Numerous studies have highlighted the anticancer potential of imidazo[1,2-a]pyridine derivatives.[9][10][11] While specific data for 2-(6-nitroimidazo[1,2-a]pyridin-2-yl)acetic acid is not available, related compounds have shown significant activity. For instance, various 6-substituted imidazo[1,2-a]pyridines have demonstrated excellent activity against colon cancer cell lines HT-29 and Caco-2. The mechanism of action for some of these compounds involves the induction of apoptosis through the release of cytochrome c from the mitochondria and the activation of caspases 3 and 8. Furthermore, other derivatives of this class have been identified as inhibitors of the PI3Kα signaling pathway, which is often dysregulated in cancer.
Figure 2: Generalized apoptotic pathway induced by some imidazo[1,2-a]pyridine derivatives.
Antimicrobial Activity
The imidazo[1,2-a]pyridine core is also a promising scaffold for the development of new antimicrobial agents.[5][12] Derivatives have shown activity against a range of bacteria, including Staphylococcus aureus, Escherichia coli, and Bacillus subtilis.[12] The mechanism of antibacterial action for some imidazo[1,2-a]pyridines has been suggested to involve the inhibition of essential bacterial enzymes. For example, some studies have explored their potential as inhibitors of tRNA-(Guanine37-N1)-methyltransferase (TrmD), although this was not conclusively demonstrated for the tested compounds.[5] More recent research on other imidazo[1,2-a]pyridines has identified QcrB, a subunit of the electron transport chain, as a potential target in Mycobacterium tuberculosis.[13]
It is important to note that the biological activity of imidazo[1,2-a]pyridines is highly dependent on the nature and position of the substituents on the bicyclic ring. While some nitro-substituted derivatives have been synthesized and tested for antibacterial activity, in one study, the tested 2-thio-3-nitroimidazo[1,2-a]pyridines did not show any activity against the tested bacterial strains.[14] Therefore, the antimicrobial potential of 2-(6-nitroimidazo[1,2-a]pyridin-2-yl)acetic acid needs to be empirically determined.
Safety and Handling
Specific safety data for 2-(6-nitroimidazo[1,2-a]pyridin-2-yl)acetic acid is not available. However, based on the safety information for related compounds such as pyridine and pyridylacetic acid hydrochloride, it is prudent to handle this compound with care. Potential hazards may include skin, eye, and respiratory irritation.
General Handling Precautions:
-
Work in a well-ventilated area, preferably a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid breathing dust, fumes, or vapors.
-
Wash hands thoroughly after handling.
-
Store in a tightly closed container in a cool, dry place.
Conclusion and Future Directions
2-(6-Nitroimidazo[1,2-a]pyridin-2-yl)acetic acid is a compound of interest within the medicinally significant imidazo[1,2-a]pyridine class. While its specific biological activities and physicochemical properties are not yet fully characterized in the public domain, its synthesis is feasible through established chemical routes. Given the broad therapeutic potential of the parent scaffold, this nitro-substituted acetic acid derivative warrants further investigation. Future research should focus on its definitive synthesis and purification, comprehensive characterization of its physicochemical properties, and systematic evaluation of its biological activity, particularly its potential as an anticancer or antimicrobial agent. Such studies will be crucial in determining its viability as a lead compound for drug development.
References
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Vlasov, S., et al. (2022). Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. MDPI. Available at: [Link]
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Yan, R.-L., et al. (2012). Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. Organic Chemistry Portal. Available at: [Link]
- Wang, X., et al. (n.d.). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. PubMed Central.
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Al-Qaisi, J. A., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PMC - NIH. Available at: [Link]
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Al-Qaisi, J. A., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PubMed. Available at: [Link]
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Al-Qaisi, J., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. ResearchGate. Available at: [Link]
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